Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-
Description
Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- is a thioamide derivative of acetamide characterized by a phenyl group at the N-position and a 2-propenylamino (allylamino) substituent at the 2-position, with a thioxo (C=S) group replacing the typical carbonyl oxygen.
Structure
3D Structure
Properties
CAS No. |
104097-46-3 |
|---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-phenyl-2-(prop-2-enylamino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C11H12N2OS/c1-2-8-12-11(15)10(14)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,15)(H,13,14) |
InChI Key |
ABAACZADBYZXPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Synthesis of 2-Chloro-N-Phenylacetamide :
-
Thiolation to Introduce the Thioxo Group :
-
Allylamine Substitution :
One-Pot Synthesis Using Thionyl Chloride
A streamlined one-pot method avoids isolating intermediates, improving efficiency.
Procedure:
-
Activation of Methoxyacetic Acid :
-
Coupling with 2-Nitro-5-Thiophenyl Aniline :
-
Thioxo Group Introduction and Allylamine Substitution :
Catalytic Amination Using Palladium Complexes
Transition metal catalysis offers a high-yield route under mild conditions.
Procedure:
-
Synthesis of 2-Bromo-N-Phenylacetamide :
-
Palladium-Catalyzed Coupling with Allylamine :
-
Thiolation via Lawesson’s Reagent :
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 70–75% | Simple reagents, scalable | Multi-step, moderate yield |
| One-Pot Synthesis | >90% | High efficiency, minimal purification | Requires SOCl₂, corrosive conditions |
| Catalytic Amination | 85–90% | High selectivity, mild conditions | Expensive catalysts, longer reaction time |
Characterization and Validation
-
FTIR : Peaks at 1673 cm⁻¹ (C=O), 1315 cm⁻¹ (C-N), and 3463 cm⁻¹ (N-H).
-
¹H NMR : δ 3.68 (s, 2H, CH₂), 5.1–5.3 (m, 2H, CH₂=CH), 5.8–6.0 (m, 1H, CH=CH₂).
Industrial Scalability Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
Thioamides undergo hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids. For Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-:
-
Acidic Hydrolysis (H₂O/H⁺):
Reacts with aqueous HCl to produce N-phenyl-2-(2-propenylamino)acetamide and hydrogen sulfide (H₂S). -
Basic Hydrolysis (NaOH):
Forms sodium salts of the corresponding carboxylic acid derivatives.
Nucleophilic Substitution
The thioamide group (-CS-NH-) acts as a leaving group in alkylation and arylation reactions:
-
Alkylation with Alkyl Halides:
Reacts with methyl iodide (CH₃I) in acetone under reflux to yield S-methyl derivatives. -
Arylation with Aryl Diazonium Salts:
Forms aryl-substituted thioamides in the presence of Cu catalysts.
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic structures under specific conditions:
-
Thermal Cyclization:
Heating at 120°C in toluene yields 5-membered thiazole derivatives . -
Catalytic Cyclization:
Using BF₃·Et₂O as a catalyst, forms bicyclic structures via intramolecular C–S bond formation .
Oxidation:
-
With H₂O₂:
Converts the thioamide (-CS-) to a sulfoxide (-SO-) or sulfone (-SO₂-) group.
Reduction:
-
With LiAlH₄:
Reduces the thioamide to a methylene amine (-CH₂-NH-).
Organometallic Reactions
Reacts with Grignard reagents (RMgX) to form thiolate intermediates:
Key Research Findings
-
The thioamide group’s sulfur atom enhances electrophilicity, enabling diverse substitution and cyclization pathways .
-
Cyclization reactions are critical for synthesizing bioactive heterocycles, as demonstrated in anticonvulsant drug analogs .
-
Oxidation products show increased polarity, impacting solubility for pharmaceutical formulations .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have synthesized derivatives of N-phenylacetamides, which have been evaluated for their anticonvulsant properties. For instance, a study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed significant activity against maximal electroshock-induced seizures in animal models. The structure-activity relationship (SAR) indicated that specific modifications to the amide structure enhance anticonvulsant efficacy .
Table 1: Anticonvulsant Activity of Selected Compounds
| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 (mg/kg) | PI (TD50/ED50) |
|---|---|---|---|---|
| Compound 20 | 52.30 | ND | >500 | >9.56 |
| Valproic acid | 485 | 646 | 784 | 1.6 |
| Phenytoin | 28.10 | >500 | >100 | >3.6 |
ND: Not determined
Anti-Cancer Properties
The compound has also been investigated for its anticancer potential. A recent study evaluated its efficacy against various human tumor cell lines and found promising results in inhibiting cell growth . The National Cancer Institute's protocols were utilized to assess its antimitotic activity, revealing a mean GI50 value indicative of its potential as a therapeutic agent.
Table 2: Anticancer Activity Assessment
| Compound Name | GI50 (μM) | TGI (μM) |
|---|---|---|
| Acetamide Derivative X | 15.72 | 50.68 |
Crosslinked Biomaterials
Acetamide derivatives have been employed in the development of multifunctional compounds that can form crosslinked biomaterials. These materials are essential in biomedical applications such as tissue engineering and regenerative medicine. The ability to create three-dimensional matrices from these compounds allows for enhanced cell proliferation and tissue adhesion .
Case Study: Tissue Adhesives
A method was developed using acetamide-based multifunctional compounds to adhere tissues during surgical procedures. This technique involves activating the compound in an aqueous environment to form a stable matrix that promotes healing while preventing adhesions between tissues .
Mechanism of Action
The mechanism of action of Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Thioamide vs.
- Aromatic vs.
Key Observations :
- The target compound’s synthesis likely parallels methods for hydrazinecarbothioamides (e.g., N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide), involving thiourea intermediates and allylamine .
- Compared to halogenated derivatives (e.g., ), the absence of electron-withdrawing groups simplifies purification but may reduce stability under acidic conditions.
Key Observations :
- Anticonvulsant Potential: Piperazine-containing analogs (e.g., ) show efficacy in maximal electroshock (MES) models, suggesting the target compound’s allylamino group could modulate similar sodium channel interactions.
- Antibiotic Mimicry : Thiazole-containing derivatives (e.g., ) mimic benzylpenicillin’s lateral chain, highlighting the importance of heterocyclic substituents. The target compound’s thioamide may enhance binding to bacterial enzymes.
- Toxicity Concerns: Simple thioamides like N-methyl-2-(methylamino)-2-thioxoacetamide lack comprehensive toxicity profiles , necessitating caution in extrapolating safety data for the target compound.
Physicochemical Properties
- Solubility: Allylamino and phenyl groups may reduce aqueous solubility compared to piperazine or thiazole derivatives .
Biological Activity
Acetamide, N-phenyl-2-(2-propenylamino)-2-thioxo-, is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of N-phenyl-2-(2-propenylamino)-2-thioxo-acetamide typically involves the reaction of phenylacetamide derivatives with propenylamine and thioamide functionalities. The structural characteristics of this compound include a thioxo group, which is known to influence its biological properties.
Key Structural Features:
- Thioxo Group : Contributes to the compound's reactivity and interaction with biological targets.
- Propenylamino Side Chain : Enhances lipophilicity and may affect the pharmacokinetics of the compound.
Anticonvulsant Activity
Research has demonstrated that derivatives of N-phenylacetamides exhibit significant anticonvulsant properties. In a study evaluating various N-phenyl-2-(substituted phenyl)acetamides, it was found that specific modifications in the structure led to enhanced activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole models in mice .
Table 1: Summary of Anticonvulsant Activity
| Compound | MES Protection (%) | TPE (h) | Neurotoxicity (mg/kg) |
|---|---|---|---|
| Compound 1 | 75% | 2 | 100 |
| Compound 2 | 50% | 1 | 30 |
| Compound 3 | 25% | 0.5 | None |
Note: TPE = Time of Peak Effect
The results indicate that while some compounds showed promising anticonvulsant activity, they also exhibited varying degrees of neurotoxicity, highlighting the need for careful evaluation in drug development.
Antimicrobial Activity
N-phenylacetamides have also been investigated for their antimicrobial properties. A study focused on N-(substituted phenyl)-2-chloroacetamides revealed effective activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The study employed quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological efficacy.
Table 2: Antimicrobial Efficacy
| Compound | Activity Against S. aureus | Activity Against E. coli | MIC (mg/ml) |
|---|---|---|---|
| N-(4-chlorophenyl) | Effective | Moderate | 0.5 |
| N-(4-fluorophenyl) | Highly Effective | Less Effective | 1.0 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring significantly affect biological activity. For instance, halogen substitutions enhance lipophilicity and cellular permeability, which are crucial for antimicrobial effectiveness . Moreover, the introduction of specific functional groups can modulate the interaction with target proteins or enzymes.
Case Studies
- Anticonvulsant Screening : A series of experiments were conducted using MES and pentylenetetrazole models to assess the efficacy of various acetamide derivatives. Compounds with trifluoromethyl groups demonstrated superior anticonvulsant properties compared to their non-fluorinated counterparts .
- Antimicrobial Testing : Another study evaluated a range of N-substituted chloroacetamides against various bacterial strains. The results highlighted the importance of substituent position on the phenyl ring in determining antimicrobial potency, with para-substituted compounds showing enhanced activity due to better membrane penetration .
Q & A
Q. What are the standard synthetic routes for preparing N-phenyl-2-(2-propenylamino)-2-thioxoacetamide derivatives, and how are intermediates characterized?
Methodological Answer: A common approach involves alkylation reactions of primary amines with chloroacetamide intermediates under reflux conditions. For example, 2-chloro-N-phenylacetamide derivatives can react with sodium azide in a toluene/water solvent system to yield azido intermediates, which are subsequently reduced or functionalized . Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves crystallization (ethanol) or solvent extraction (ethyl acetate). Characterization typically employs NMR for structural confirmation and elemental analysis for purity validation.
Q. How can researchers optimize the yield of thioxoacetamide derivatives during synthesis?
Methodological Answer: Yield optimization focuses on controlling reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkylation steps .
- Temperature : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
Post-reaction quenching with ice and careful pH adjustment (e.g., acidic conditions for amine protonation) minimize degradation.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of N-phenyl-2-thioxoacetamide derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies reveal critical trends:
- Electron-withdrawing groups (e.g., -CF₃) : Enhance anticonvulsant activity in maximal electroshock (MES) models by increasing sodium channel binding affinity .
- Halogen substitution (e.g., -Cl) : Inactive analogs in MES models suggest steric hindrance or reduced membrane permeability .
- Propenylamino side chains : Improve solubility and pharmacokinetic profiles by introducing hydrogen-bonding sites .
Experimental validation: In vitro voltage-sensitive sodium channel assays and in vivo 6-Hz seizure models are used to quantify activity .
Q. What analytical techniques are critical for resolving contradictions in crystallographic data for thioxoacetamide derivatives?
Methodological Answer: Contradictions in crystallographic data (e.g., bond-length discrepancies) require:
- High-resolution X-ray diffraction : Resolves atomic positions with < 0.01 Å precision.
- SHELX refinement : The SHELXL program refines twinned or disordered structures using least-squares minimization and electron density maps .
- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in molecular aggregates, clarifying packing ambiguities .
Example: For structures with overlapping thioxo and acetamide groups, SHELX’s restraints on thermal parameters improve model accuracy .
Q. How can researchers mitigate toxicity risks associated with N-phenyl-2-thioxoacetamide handling?
Methodological Answer: Toxicity mitigation strategies include:
- In silico screening : Predict acute oral toxicity (e.g., LD₅₀) using QSAR models aligned with OSHA HCS Category 4 (H302) guidelines .
- Protective measures : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure (H315, H319) .
- In vitro assays : Rotarod tests for neurotoxicity and Ames tests for mutagenicity preempt in vivo risks .
Q. What computational methods support the design of thioxoacetamide derivatives with enhanced bioactivity?
Methodological Answer:
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding to target proteins (e.g., sodium channels) using crystal structures (PDB entries).
- DFT calculations : Assess electronic effects of substituents (e.g., Hammett σ values) on thioxo group reactivity .
- MD simulations : Evaluate conformational stability of propenylamino side chains in lipid bilayers .
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in anticonvulsant activity between MES and 6-Hz models for similar derivatives?
Methodological Answer: Discrepancies arise from differing seizure mechanisms:
- MES models : Reflect tonic-clonic seizures; activity correlates with sodium channel blockade .
- 6-Hz models : Mimic therapy-resistant partial seizures; activity may involve GABAergic modulation.
Resolution strategy:
Perform patch-clamp assays to confirm sodium vs. GABA receptor targets.
Modify substituents to enhance dual-target engagement (e.g., trifluoromethyl for sodium channels + pyridylmethoxy for GABA) .
Q. What experimental controls are essential when analyzing hydrogen-bonding patterns in thioxoacetamide crystals?
Methodological Answer:
- Negative controls : Synthesize analogs without hydrogen-bond donors (e.g., N-methylated derivatives) to isolate packing effects .
- Isostructural comparisons : Use derivatives with identical substituents but varying propenylamino configurations to decouple steric and electronic influences .
- Temperature-dependent XRD : Resolve dynamic hydrogen-bonding changes (e.g., thermal expansion analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
